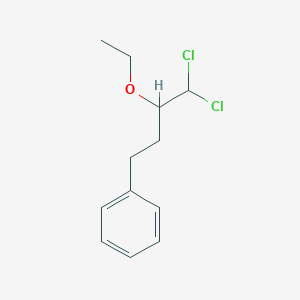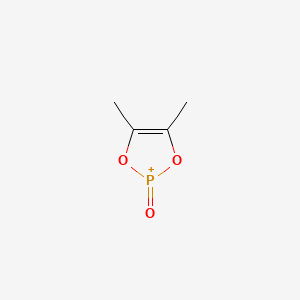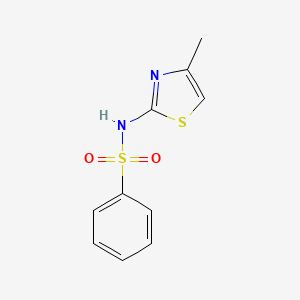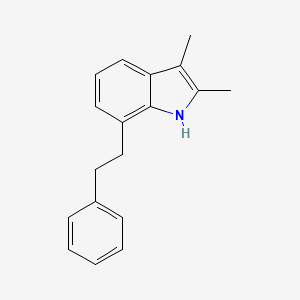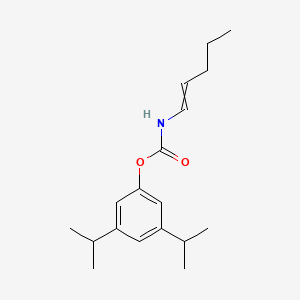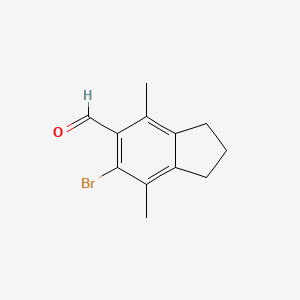
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with a complex structure. It belongs to the family of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a bromine atom, two methyl groups, and a carbaldehyde group attached to the indene ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves multiple steps. One common method starts with the bromination of 4,7-dimethyl-2,3-dihydro-1H-indene. The bromination reaction is carried out using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform. The resulting bromo compound is then subjected to formylation to introduce the carbaldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
化学反応の分析
Types of Reactions
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia (NH3) or an alkyl group using an alkyl halide.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NH3 in ethanol or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: 6-Amino-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde or 6-Alkyl-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde.
科学的研究の応用
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the bromine atom and the carbaldehyde group can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
4,7-Dimethyl-2,3-dihydro-1H-indene: Lacks the bromine and carbaldehyde groups, making it less reactive in certain chemical reactions.
6-Bromo-2,3-dihydro-1H-indene-5-carbaldehyde: Similar structure but without the methyl groups, which can affect its chemical properties and reactivity.
4,7-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde:
Uniqueness
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the combination of the bromine atom, methyl groups, and carbaldehyde group. This combination imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.
特性
CAS番号 |
88632-95-5 |
|---|---|
分子式 |
C12H13BrO |
分子量 |
253.13 g/mol |
IUPAC名 |
6-bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C12H13BrO/c1-7-9-4-3-5-10(9)8(2)12(13)11(7)6-14/h6H,3-5H2,1-2H3 |
InChIキー |
GHEXPLHVKLPVID-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCCC2=C(C(=C1C=O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


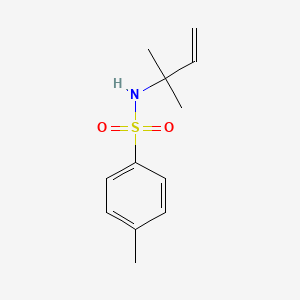
![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)
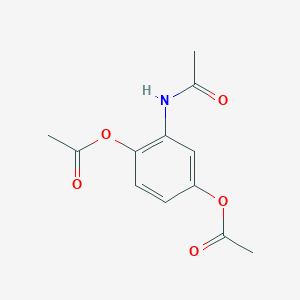


![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)

